molecular formula C23H30ClN3O2 B14446722 Benzanilide, 4'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- CAS No. 79565-76-7

Benzanilide, 4'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)-

Cat. No.: B14446722
CAS No.: 79565-76-7
M. Wt: 416.0 g/mol
InChI Key: NZWZYLZWKUSDFG-UHFFFAOYSA-N
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Description

Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- is a complex organic compound with a molecular formula of C14H20ClN3O2 . This compound is known for its unique chemical structure, which includes a benzamide core substituted with a chloro group and a diethylaminoethyl carbamoyl propyl side chain. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with N-(2-(diethylamino)ethyl)propylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzanilides.

Scientific Research Applications

Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzanilide: The parent compound without the chloro and diethylaminoethyl carbamoyl propyl substitutions.

    4-Chlorobenzanilide: Similar structure but lacks the diethylaminoethyl carbamoyl propyl side chain.

    N-(2-(Diethylamino)ethyl)benzamide: Lacks the chloro substitution on the benzamide core.

Uniqueness

Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

79565-76-7

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-[2-(diethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C23H30ClN3O2/c1-5-26(6-2)17-16-25-22(29)23(3,4)27(20-14-12-19(24)13-15-20)21(28)18-10-8-7-9-11-18/h7-15H,5-6,16-17H2,1-4H3,(H,25,29)

InChI Key

NZWZYLZWKUSDFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C)(C)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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